N-[4-(acetylamino)phenyl]-4-phenoxybutanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-4-phenoxybutanamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl group, and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-phenoxybutanamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form N-[4-(acetylamino)phenyl]-4-bromobutanamide. Finally, the bromine atom is substituted with a phenoxy group using a nucleophilic substitution reaction with phenol, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Phenol or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary product would be N-[4-(amino)phenyl]-4-phenoxybutanamide.
Substitution: Depending on the nucleophile, various substituted phenoxybutanamides can be formed.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-4-phenoxybutanamide
- N-[4-(acetylamino)phenyl]-4-bromobutanamide
- N-[4-(amino)phenyl]-4-phenoxybutanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C18H20N2O3/c1-14(21)19-15-9-11-16(12-10-15)20-18(22)8-5-13-23-17-6-3-2-4-7-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
GLRLEYDYGZPCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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